Esomeprazole strontium is a novel pharmaceutical compound derived from esomeprazole, which is a well-known proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease and other conditions associated with excessive gastric acid secretion. The unique aspect of esomeprazole strontium lies in its strontium salt form, which offers potential advantages in terms of pharmacokinetics and therapeutic efficacy compared to other formulations such as esomeprazole magnesium. This compound is classified as a proton pump inhibitor and is indicated for short-term treatment of heartburn and symptoms associated with gastroesophageal reflux disease.
Esomeprazole strontium is synthesized from esomeprazole, which itself is the S-enantiomer of omeprazole. It is classified under the category of proton pump inhibitors, which function by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of gastric parietal cells, thus reducing gastric acid secretion. The compound has been documented in various patents and scientific literature, emphasizing its synthesis and application in clinical settings .
The synthesis of esomeprazole strontium involves several chemical reactions that typically include the reaction of esomeprazole free base or its sodium, potassium, or lithium salts with a strontium source. The process can be conducted using various solvents such as water, alcohols, ketones, or chlorinated hydrocarbons.
The reaction conditions can vary significantly:
Esomeprazole strontium has a molecular formula represented as C₁₇H₁₉N₃O₃S·Sr. The compound consists of an esomeprazole moiety coordinated with a strontium ion.
The structural characteristics contribute to its solubility and stability profiles, influencing its pharmacological properties .
The primary reaction involved in synthesizing esomeprazole strontium is the salt formation between esomeprazole and strontium ions. This reaction typically occurs in a solvent medium where both reactants are soluble, facilitating effective interaction.
The reaction mechanism involves:
Esomeprazole exerts its pharmacological effects by binding covalently to cysteine residues on the hydrogen-potassium ATPase enzyme located on gastric parietal cells. This binding inhibits acid secretion irreversibly, leading to prolonged antisecretory effects lasting over 24 hours. The mechanism not only suppresses basal acid secretion but also inhibits stimulated acid production regardless of the stimulus .
Relevant analyses indicate that esomeprazole strontium maintains similar efficacy to other formulations while potentially offering improved absorption characteristics due to its unique salt form .
Esomeprazole strontium is primarily used in clinical settings for:
Clinical studies have demonstrated that patients typically experience symptom relief within 4 to 8 weeks, with some regimens allowing for extended treatment based on individual patient needs .
The synthesis of esomeprazole strontium begins with the stereoselective production of the (S)-omeprazole enantiomer, which requires precise chiral control during sulfoxide formation.
The core benzimidazole precursor undergoes enantioselective oxidation using tert-butyl hydroperoxide (TBHP) as the oxidizing agent. This reaction is catalyzed by chiral vanadium complexes derived from N-salicylidene-tert-leucinate ligands. The reaction proceeds under inert conditions at –20°C to 0°C, achieving enantiomeric excess (ee) values >94% by minimizing racemization pathways. Critical parameters include:
Titanium(IV) isopropoxide/diethyl tartrate (DET) systems enhance stereoselectivity through a tetrahedral transition state that positions the prochiral sulfide for si-face attack. Key process characteristics:
Table 1: Titanium-Based Catalytic Performance
Catalyst System | Temperature (°C) | ee (%) | Reaction Time (h) |
---|---|---|---|
Ti(OiPr)₄/(R,R)-DET (1:1.2) | –30 | 98.5 | 6 |
Ti(OiPr)₄/(S,S)-DET (1:1.1) | –20 | 97.8 | 5.5 |
Ti(OiPr)₄/DIPEA/(R,R)-DET | –40 | 99.2 | 8 |
DET = Diethyl tartrate; DIPEA = Diisopropylethylamine
The 10 mol% catalyst loading achieves >99% conversion within 8 hours without racemization. The S-configuration results from Re-face selectivity enforced by the chiral Ti-tartrate complex [7].
Conversion of (S)-omeprazole to the strontium salt demands stringent control over crystallization dynamics and purification.
Strontium salt formation occurs via ion exchange between sodium esomeprazole and strontium chloride/nitrate in mixed aqueous-organic solvents. Process variables include:
Table 2: Solvent Impact on Salt Crystallization
Solvent System (Water:Organic) | Particle Size (µm) | Yield (%) | Hygroscopicity |
---|---|---|---|
Water:Acetone (30:70) | 50–100 | 92 | Low |
Water:Ethanol (40:60) | 20–50 | 88 | Moderate |
Water:Isopropanol (25:75) | 100–200 | 95 | Very Low |
Optimal conditions use strontium chloride hexahydrate in 1:2 molar ratio with sodium esomeprazole. The reaction proceeds at 5°C with controlled addition rates (<5 mL/min) to prevent amorphous precipitation. Isopropanol systems yield large, non-hygroscopic crystals suitable for pharmaceutical processing [1] [6].
Multi-stage recrystallization from ethanol-water (3:1) removes residual R-enantiomer and inorganic salts. Critical purification steps:
Strontium and magnesium salts exhibit distinct solid-state properties influencing pharmaceutical performance:
Table 3: Salt Form Comparison
Property | Esomeprazole Strontium | Esomeprazole Magnesium |
---|---|---|
Molecular Weight | 768.75 g/mol (dihydrate) | 767.19 g/mol (trihydrate) |
Thermal Stability | Decomp. onset: 175°C | Decomp. onset: 150°C |
Hygroscopicity | <0.1% wt gain (25°C/60% RH) | 4.2% wt gain (25°C/60% RH) |
Crystalline Structure | Orthorhombic P2₁2₁2₁ | Monoclinic P2₁ |
Aqueous Solubility | 0.83 mg/mL (pH 6.8, 25°C) | 0.92 mg/mL (pH 6.8, 25°C) |
Therapeutic equivalence was demonstrated in a pharmacokinetic study (n=66) where HCP1004 (naproxen + esomeprazole strontium) showed geometric mean ratios (90% CI) for esomeprazole AUC0-t and Cmax of 1.04 (0.91–1.18) and 0.99 (0.82–1.18) versus VIMOVO® (naproxen + esomeprazole magnesium), confirming bioequivalence [3] [5]. Stability advantages of the strontium salt include:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: